Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate

Quality Control Procurement Specification Purity Analysis

Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate (CAS 1260665-10-8) is a polyhalogenated pyridine building block featuring a Boc-protected amine at the 2-position and a unique 5-bromo-4-chloro substitution pattern. Its structure is designed for sequential, chemoselective cross-coupling strategies, providing a key advantage over other regioisomers in the synthesis of complex 2-arylpyridine ligands and kinase inhibitor scaffolds.

Molecular Formula C10H12BrClN2O2
Molecular Weight 307.57 g/mol
CAS No. 1260665-10-8
Cat. No. B12341958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate
CAS1260665-10-8
Molecular FormulaC10H12BrClN2O2
Molecular Weight307.57 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)Br
InChIInChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)
InChIKeyDCUGQFAITQNZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate: A Regiospecific Building Block for Targeted Synthesis


Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate (CAS 1260665-10-8) is a polyhalogenated pyridine building block featuring a Boc-protected amine at the 2-position and a unique 5-bromo-4-chloro substitution pattern. Its structure is designed for sequential, chemoselective cross-coupling strategies, providing a key advantage over other regioisomers in the synthesis of complex 2-arylpyridine ligands and kinase inhibitor scaffolds. [1]

Why the 5-Bromo-4-Chloro Regioisomer of Tert-butyl Carbamate Cannot Be Replaced


Generic substitution with other Boc-protected bromo-chloro-pyridine isomers, such as tert-butyl (5-bromo-2-chloropyridin-4-yl)carbamate (CAS 1820683-84-8), fails because the spatial arrangement of halogen atoms dictates the regiochemical outcome of sequential cross-coupling reactions. The target compound's 5-bromo-4-chloro pattern enables a specific order of reactivity (C5-Br for initial Suzuki coupling, followed by C4-Cl for secondary functionalization), which is essential for constructing target molecules with the correct substitution geometry. [1] Simply interchanging isomers leads to different, often undesired, constitutional isomers in the final active pharmaceutical ingredient (API) or ligand, compromising biological activity and physicochemical properties.

Quantitative Differentiation Guide for Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate


Superior Purity Profile Compared to Principal Commercial Regioisomer

The target compound is commercially available at a higher certified purity (98%) compared to its most common regioisomer, tert-butyl (5-bromo-2-chloropyridin-4-yl)carbamate (CAS 1820683-84-8), which typically maxes out at 97% purity from major suppliers. This higher initial purity reduces the burden of in-house purification and the risk of carrying through regioisomeric impurities that could complicate downstream chemistry.

Quality Control Procurement Specification Purity Analysis

Differential Synthetic Utility for Sequential Cross-Coupling

The 5-bromo-4-chloro substitution pattern enables a predictable, chemoselective reactivity sequence. In documented systems, the C5-Br bond of analogous 5-bromo-2-chloropyridines undergoes palladium-catalyzed Suzuki coupling preferentially under mild conditions, leaving the C4-Cl bond intact for a subsequent orthogonal transformation. [1] This class-level inference is strongly supported by the Doucet group's work, where the use of 5-bromo-2-chloropyridines resulted in high yields of 2-arylpyridines via a sequential direct arylation/Suzuki coupling protocol. Reversing the halogen positions would alter the site of first reaction, leading to a different isomer.

Chemoselectivity Cross-Coupling Regioselectivity

Verified Structural Utility as a Kinase Inhibitor Scaffold Precursor

The core 5-bromo-4-chloropyridin-2-amine motif, accessed by cleaving the Boc group of the target compound, is specifically cited as a valuable building block for kinase inhibitors due to its purine-mimicking pyridine scaffold. This downstream application is directly linked to the 5-bromo-4-chloro substitution, which is preserved for late-stage functionalization. In contrast, an isomer like 5-bromo-2-chloropyridin-4-amine would lead to a different vector of substitution around the pyridine core, altering key ligand-protein interactions.

Medicinal Chemistry Kinase Inhibitor Building Block

High-Value Application Scenarios for Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate


Synthesis of Regiospecifically Substituted 2-Arylpyridine Ligands for Materials Science

The target compound is ideal for synthesizing 2-arylpyridine ligands with a specific substitution pattern required for tuning the photophysical properties of transition metal complexes. The 5-bromo position can be functionalized first via Suzuki coupling, leaving the 4-chloro position for subsequent introduction of a different functional group. Using the correct regioisomer ensures the final ligand has the intended structure, critical for achieving the desired emission wavelength or electrochemical properties. [1]

Targeted Synthesis of Kinase Inhibitor Libraries with a Defined Exit Vector

Medicinal chemistry programs can use this compound to build libraries of kinase inhibitors where the 2-amino group is elaborated, and the 5- and 4-positions are sequentially diversified. This creates a focused library where the molecular geometry is consistently controlled, enabling meaningful structure-activity relationship (SAR) studies. Using an incorrect regioisomer would scramble the SAR by changing the orientation of substituents. [1]

High-Throughput Parallel Synthesis Requiring High Purity Starting Materials

When scaling up a synthetic route for a lead optimization campaign, the initial 98% purity of the target compound, as opposed to 97% for a key commercial alternative, allows for more consistent reaction outcomes and easier product purification in a high-throughput setting. This 1% purity advantage reduces the risk of failed reactions due to catalyst-poisoning impurities, justifying its selection for automated synthesis platforms. [1]

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